molecular formula C7H6FIO B1344345 2-Fluoro-6-iodoanisole CAS No. 32750-21-3

2-Fluoro-6-iodoanisole

Cat. No. B1344345
CAS RN: 32750-21-3
M. Wt: 252.02 g/mol
InChI Key: RYQJQWYSGFSMFV-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodoanisole is an organic halide that contains a fluoro and an iodo group attached to a benzene ring through an ethoxy linkage1. The compound has the molecular formula C8H7FOI and a molecular weight of 286.04 g/mol1.



Synthesis Analysis

The synthesis of 2-Fluoro-6-iodoanisole is not explicitly mentioned in the search results. However, a related compound, p-bromoanisole (p-BrA), and p-iodoanisole (p-IA) have been successfully ortho-metalated in promoted hydrocarbon media using ortho-lithiodimethylbenzylamine (o-LiDMBA) as the metalating agent2.



Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-iodoanisole consists of a benzene ring with a fluoro and an iodo group attached to it through an ethoxy linkage1. The molecular formula is C8H7FOI and the molecular weight is 286.04 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Fluoro-6-iodoanisole are not detailed in the search results. However, it’s worth noting that aryllithium chemistry, which includes ortho-lithiations and halogen/lithium exchange procedures, has been a mainstay in the organic/organometallic chemist’s toolbox2.



Physical And Chemical Properties Analysis

2-Fluoro-6-iodoanisole is an organic halide with a molecular weight of 286.04 g/mol1. Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.


Scientific Research Applications

Synthesis of Radiopharmaceuticals

2-Fluoro-6-iodoanisole is a key intermediate in the synthesis of no-carrier-added (NCA) PET tracers, such as 6-[18F]fluoro-L-dopa, which are crucial for medical imaging and diagnosing various diseases. For instance, a chiral intermediate towards NCA PET tracer 6-[18F]fluoro-L-dopa was synthesized from 3-iodoanisole, involving 2,4-bis(chloromethyl)-5-iodoanisole as a critical step (Kuroda et al., 2000).

Catalytic Fluorination

The compound is also instrumental in catalytic fluorination processes. For example, the catalytic fluorination of 1,3-dicarbonyl compounds with aqueous hydrofluoric acid efficiently proceeds using iodoarene catalysts including 2-fluoro-6-iodoanisole, yielding 2-fluoro-1,3-dicarbonyl compounds (Kitamura et al., 2013).

Studying Molecular Structure and Conformational Properties

Research on 2-fluoroanisole, a related compound, has revealed insights into molecular structure and conformational properties. These studies have implications for understanding the behavior of 2-fluoro-6-iodoanisole in various environments (Novikov et al., 2003).

Synthesis of Radiopharmaceuticals for Clinical Investigations

Further advancements in the synthesis of radiopharmaceuticals like 18F-FDOPA have involved 2-fluoro-6-iodoanisole derivatives. These compounds are significant for clinical investigations in neurology and oncology (Libert et al., 2013).

Synthesis of Other Fluoro-Iodo Compounds

Additionally, 2-fluoro-6-iodoanisole is a precursor in the synthesis of various fluoro-iodo compounds, which are essential in multiple chemical reactions and potentially in pharmaceutical development (Huang Sou-yi, 2007).

Safety And Hazards

The specific safety and hazards of 2-Fluoro-6-iodoanisole are not detailed in the search results. However, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety protocols.


properties

IUPAC Name

1-fluoro-3-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQJQWYSGFSMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627809
Record name 1-Fluoro-3-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-iodoanisole

CAS RN

32750-21-3
Record name 1-Fluoro-3-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Francke, G Schnakenburg, SR Waldvogel - 2010 - Wiley Online Library
Fluorinated phenols and other electron‐deficient phenolic substrates are efficiently and cleanly iodinated by an iodine/iodide mixture employing alkaline conditions. This protocol turned …
M Dąbrowski, J Kubicka, S Luliński, J Serwatowski - Tetrahedron, 2005 - Elsevier
… The synthesis of 3,6-diiodo-2-fluoroanisole and 1,4-dibromo-2-(dimethoxymethyl)-3-fluorobenzene involved regioselective metalation of 2-fluoro-6-iodoanisole 25 and 1,4-dibromo-2-…
Number of citations: 44 www.sciencedirect.com

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